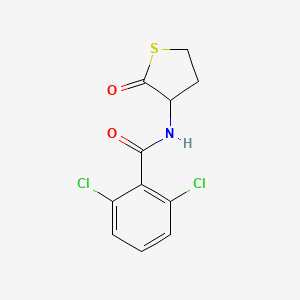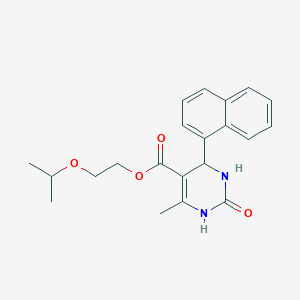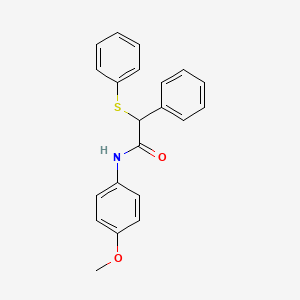![molecular formula C11H15BrN2O2 B4940435 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)
2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide, also known as BEMA, is a chemical compound that has been widely studied for its potential use in scientific research. BEMA is a derivative of the compound 2,4-dichlorophenoxyacetic acid (2,4-D), which is a widely used herbicide. BEMA has been found to have a number of interesting properties that make it a promising candidate for use in a variety of research applications.
Mécanisme D'action
The mechanism of action of 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to be particularly effective against cancer cells that are resistant to traditional chemotherapy drugs.
Biochemical and Physiological Effects
This compound has been found to have a number of interesting biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its ability to inhibit the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory properties, which could make it a promising candidate for the treatment of certain inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, there are also some limitations to using this compound in lab experiments, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of exciting future directions for research on 2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide. Some potential areas of focus include:
- Further studies on the mechanism of action of this compound, in order to better understand how it works at the molecular level.
- Development of new formulations of this compound that can be more easily administered in experimental settings.
- Studies on the potential use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness against cancer cells.
- Investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease or rheumatoid arthritis.
Conclusion
In conclusion, this compound is a promising compound that has been widely studied for its potential use in scientific research. Its ability to selectively target cancer cells, while leaving healthy cells unharmed, makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. While there is still much to be learned about the mechanism of action of this compound, there are many exciting future directions for research on this compound.
Méthodes De Synthèse
2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide can be synthesized using a number of different methods, but one common approach involves the reaction of 2,4-D with ethylenediamine and hydrobromic acid. This reaction results in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide has been studied for a variety of scientific applications, including its potential use as a herbicide, as well as its potential use in the treatment of certain diseases. Some of the most promising research on this compound has focused on its ability to inhibit the growth of certain cancer cells, including breast cancer and prostate cancer.
Propriétés
IUPAC Name |
2-[4-bromo-2-(ethylaminomethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-14-6-8-5-9(12)3-4-10(8)16-7-11(13)15/h3-5,14H,2,6-7H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZGFNZLEPRDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4940357.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4940366.png)
![4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4940369.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4940377.png)

![3-benzyl-5-{2-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940381.png)


![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)
![3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile](/img/structure/B4940429.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)

